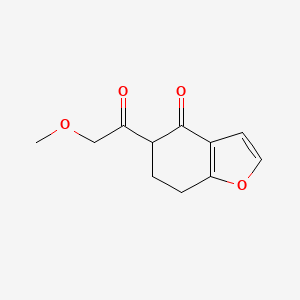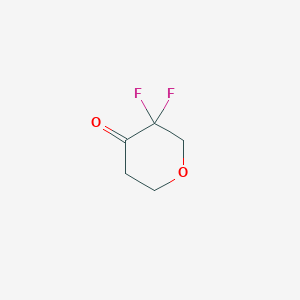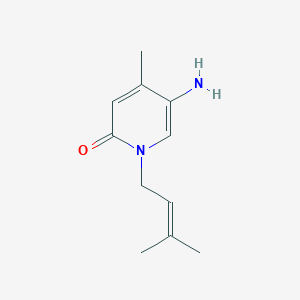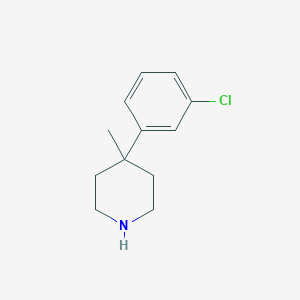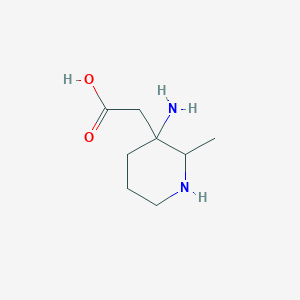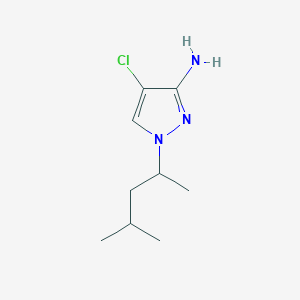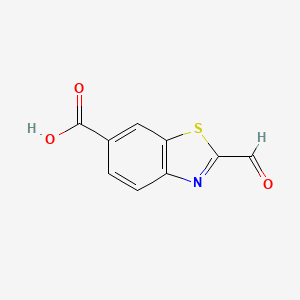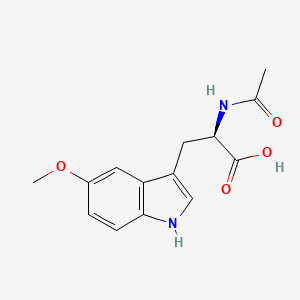
(R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a methoxy group. This compound is of interest due to its potential biological activities and its structural similarity to naturally occurring amino acids and neurotransmitters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-methoxyindole.
Acylation: The indole nitrogen is protected by acylation using acetic anhydride to form N-acetyl-5-methoxyindole.
Bromination: The protected indole undergoes bromination at the 3-position using N-bromosuccinimide (NBS) to yield 3-bromo-N-acetyl-5-methoxyindole.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid side chain.
Hydrolysis and Resolution: The final step involves hydrolysis of the ester to yield the racemic mixture of the target compound, followed by chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and Grignard reactions, as well as advanced chiral resolution techniques such as simulated moving bed chromatography.
化学反应分析
Types of Reactions
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine using lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in aqueous acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid.
Reduction: 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid.
Substitution: 2-acetamido-3-(5-nitro-1H-indol-3-yl)propanoic acid.
科学研究应用
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role as a neurotransmitter analog and its effects on neural receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to serotonin.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with neural receptors, particularly serotonin receptors. The compound mimics the structure of serotonin, allowing it to bind to these receptors and modulate their activity. This interaction can influence neurotransmission and has potential implications for the treatment of neurological disorders.
相似化合物的比较
Similar Compounds
Serotonin: A naturally occurring neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
5-Methoxytryptamine: A derivative of tryptamine with a methoxy group at the 5-position.
Uniqueness
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid is unique due to its combination of an acetamido group and a methoxy-substituted indole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 |
InChI 键 |
IJODSTPSSWJSBC-CYBMUJFWSA-N |
手性 SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
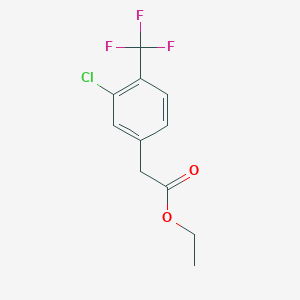
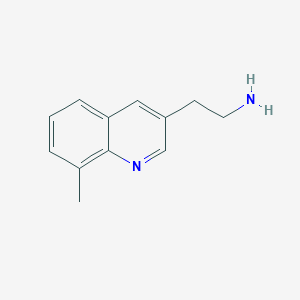
![3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)


